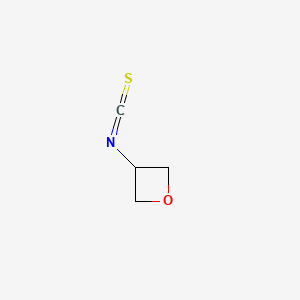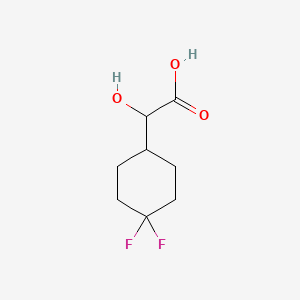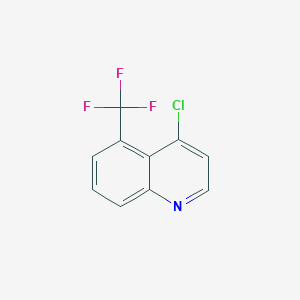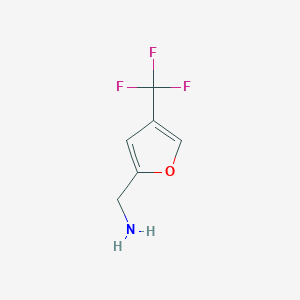
(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is a chiral compound that belongs to the class of tetrahydroisoquinoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand for various biological targets.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Tetrahydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline ring.
Construction of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor, such as an amino alcohol.
Coupling of the Two Moieties: The final step involves coupling the tetrahydroisoquinoline and pyrrolidine moieties through a reductive amination or similar reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of advanced catalysts, high-throughput screening for reaction conditions, and continuous flow chemistry techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the tetrahydroisoquinoline moiety to a fully saturated isoquinoline.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrogen atom of the tetrahydroisoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand for neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and catalysts.
作用机制
The mechanism of action of rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol: The enantiomer of the racemic mixture.
(3S,4S)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol: Another enantiomer with potentially different biological activity.
Tetrahydroisoquinoline Derivatives: Compounds with similar core structures but different substituents.
Uniqueness: rac-(3R,4R)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol is unique due to its specific chiral configuration and the presence of both tetrahydroisoquinoline and pyrrolidine moieties
属性
分子式 |
C13H18N2O |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
(3R,4R)-4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15/h1-4,12-14,16H,5-9H2/t12-,13-/m1/s1 |
InChI 键 |
YOMLWJZQKDDDDV-CHWSQXEVSA-N |
手性 SMILES |
C1CN(CC2=CC=CC=C21)[C@@H]3CNC[C@H]3O |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C3CNCC3O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-butyl N-[5-(azidomethyl)-2-{[(tert-butoxy)carbonyl]amino}phenyl]carbamate](/img/structure/B13529358.png)



![3-[2-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13529387.png)




![5-Amino-2-methylbenzo[d]isothiazol-3(2h)-one 1,1-dioxide](/img/structure/B13529421.png)

